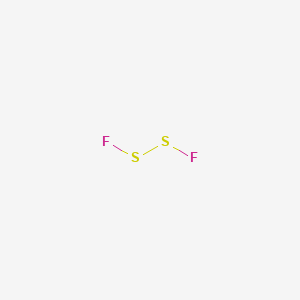

Difluorodisulfane

カタログ番号 B077142

CAS番号:

13709-35-8

分子量: 102.13 g/mol

InChIキー: DKDSFVCSLPKNPV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Difluorodisulfane is a chemical compound with the molecular formula F2S2 . It is also known by other names such as fluorosulfanyl thiohypofluorite and disulfur difluoride . The molecular weight of Difluorodisulfane is 102.13 g/mol .

Molecular Structure Analysis

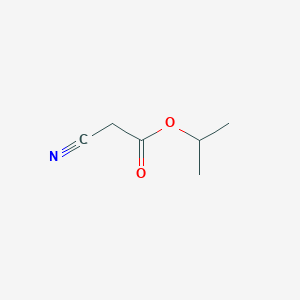

The molecular structure of Difluorodisulfane is represented by the InChI stringInChI=1S/F2S2/c1-3-4-2 . The Canonical SMILES representation for Difluorodisulfane is FSSF . Physical And Chemical Properties Analysis

Difluorodisulfane has a molecular weight of 102.13 g/mol . It has a topological polar surface area of 50.6 Ų and a complexity of 6 . It has 4 heavy atoms and does not have any hydrogen bond donor . The exact mass and monoisotopic mass of Difluorodisulfane are 101.94094867 g/mol .科学的研究の応用

Theoretical Studies and Isomerization:

- Difluorodisulfane has been studied using density functional theory (DFT) methods to understand the structures of its isomers and corresponding transition structures. This research is significant for understanding the isomerization process and the properties of different isomers of Difluorodisulfane (Jursic, 1996).

Spectrometric Studies:

- Low temperature infrared spectrometric studies have been conducted on Difluorodisulfane, providing insights into its molecular behavior in different phases and mixtures. This research is crucial for understanding the molecular interactions and properties of Difluorodisulfane under various conditions (Wanczek, Bliefert, & Budenz, 1975).

Decomposition and Rearrangement Studies:

- Studies have shown that Difluorodisulfane decomposes under glow discharge conditions to yield various sulfur fluorides and sulfur. This research is important for understanding the chemical behavior of Difluorodisulfane under specific conditions and for potential applications in producing other sulfur fluorides (Seel & Stein, 1979).

Environmental Health Research:

- Difluorodisulfane-related compounds have been studied in the context of environmental health, particularly concerning their prevalence in human and animal tissues. These studies are vital for understanding the impact of such compounds on health and the environment (Calafat et al., 2007).

Fuel Cell Research:

- Research has been conducted on perfluorosulfonic acid membranes, which are related to Difluorodisulfane, for their application in fuel cells. Such studies contribute to the development of more efficient and sustainable energy sources (Eisman, 1990).

特性

IUPAC Name |

fluorosulfanyl thiohypofluorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2S2/c1-3-4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDSFVCSLPKNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FSSF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2S2 | |

| Record name | difluorodisulfane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160058 | |

| Record name | Disulfur difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluorodisulfane | |

CAS RN |

13709-35-8 | |

| Record name | Sulfur fluoride (S2F2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorodisulfane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfur difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

32

Citations

In a gaseous mixture of FSSF and SSF 2 , predominantly difluorodisulfane is decomposed under glow discharge conditions to yield S 2 F 4 , SF 4 and sulfur. The sulfur fluorides can be …

Number of citations: 11

www.sciencedirect.com

The low temperature IR stretching vibrations of difluorodisulfane (FSSF) and thiothionylfluoride (SSF 2 ), in the solid phase and in a cyclohexane matrix, of the mixtures FSSF -SSF 2 , …

Number of citations: 6

www.degruyter.com

… The structures of two isomers, difluorodisulfane (FSSF) and … Our results of geometric characteristics of difluorodisulfane are … As in the case of the difluorodisulfane structure, the best …

Number of citations: 57

onlinelibrary.wiley.com

… Difluorodisulfane isomerization into thiothionyl fluoride. … the existence of two isomers, FSSF (disulfur difluoride, difluorodisulfane) and S = SF 2 (thiothionyl fluoride, thiosulphoxide) back …

Number of citations: 32

www.sciencedirect.com

… The point is illustrated on difluorodisulfane. It is also pointed out that the chirality partition … Difluorodisulfane belongs to the C2 point group of symmetry; hence, one can distinguish its two …

Number of citations: 15

hrcak.srce.hr

… contain SS double bonds have been known for quite some time: Thiothionyl fluoride F 2 S S (1), a colorless gas, is more stable thermodynamically than the isomeric difluorodisulfane …

Number of citations: 84

pubs.acs.org

… bond between the sulfur atoms in difluorodisulfane is also indicated by the displacement to higher wave numbers of the IR absorption band associated with the SS valency vibration. …

Number of citations: 70

www.sciencedirect.com

The equilibrium geometric structure and vibrational frequency of ClSSCl have been determined at HF, MP2, LSDA, BLYP, B3LYP, BP86, B3P86, and B3PW91 level using different basis …

Number of citations: 20

pubs.acs.org

… These two isomers have been isolated and characterized for the case of disulfur difluoride species (difluorodisulfane FSSF and thiothionylfluoride F 2 SS). (22-24, 26, 29-31) At …

Number of citations: 19

pubs.acs.org

The geometries and bonding properties have been predicted for cyclic AlS 2 and GaS 2 species at DFT, MPn (n=2,3,4), QCISD(T) and CCSD(T) levels with the 6-311+G ∗ basis set. …

Number of citations: 12

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)

![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)